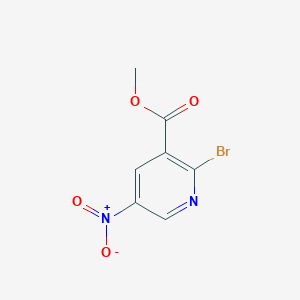

Methyl 2-bromo-5-nitropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-bromo-5-nitropyridine-3-carboxylate” is a chemical compound with the CAS Number: 1211592-29-8 . It has a molecular weight of 261.03 . The IUPAC name for this compound is methyl 2-bromo-5-nitronicotinate . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-nitropyridine-3-carboxylate” is 1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-nitropyridine-3-carboxylate” is a powder with a molecular weight of 261.03 .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Carboxylation

Electrocatalytic carboxylation of related pyridine compounds, such as 2-amino-5-bromopyridine, with CO2 in ionic liquids demonstrates a method to synthesize valuable chemicals, including 6-aminonicotinic acid, under mild conditions while avoiding toxic solvents and catalysts. This process, which showcases the potential for sustainable chemistry, achieved a high selectivity and yield, with the possibility of recycling the ionic liquid used in the reaction (Feng et al., 2010).

Synthesis of Anticoccidial Agents

Research into methyl-2 and 3-nitropyridinecarboxamides has led to the development of compounds with significant anticoccidial activity. This work highlights the importance of specific functional group positions for biological activity and provides a pathway for the creation of potent anticoccidial agents, showing the broad applicability of nitropyridine derivatives in medicinal chemistry (Morisawa et al., 1978).

Quantum Chemical and Spectroscopic Investigations

Quantum chemical studies on compounds structurally related to methyl 2-bromo-5-nitropyridine-3-carboxylate, such as 2-amino-3-methyl-5-nitropyridine, offer insights into their energy, molecular structure, and electronic properties. These investigations help understand the intramolecular charge transfer and hyperconjugative interactions, crucial for designing molecules with desired electronic characteristics (Sivaprakash et al., 2019).

Nonlinear Optical Properties

The synthesis and photochemical properties of substituted Ir(III) complexes, involving regioselective substitution reactions on cyclometalated complexes, illustrate the potential for creating materials that exhibit blue, green, and red color luminescence emission. This research underscores the applicability of nitropyridine derivatives in developing advanced materials for optoelectronic applications (Aoki et al., 2011).

Wirkmechanismus

Target of Action

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a chemical compound used in the synthesis of various biologically active compounds . The primary targets of this compound are often other organic compounds in a chemical reaction .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it has been used in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

The exact biochemical pathways affected by Methyl 2-bromo-5-nitropyridine-3-carboxylate can vary depending on the specific reaction it is involved in. In the Suzuki-Miyaura coupling reaction, the compound participates in the formation of new carbon-carbon bonds, which can lead to the synthesis of various biologically active compounds .

Result of Action

The result of Methyl 2-bromo-5-nitropyridine-3-carboxylate’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling .

Action Environment

The action of Methyl 2-bromo-5-nitropyridine-3-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura coupling reaction it participates in is typically performed under mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-nitropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNZBIHVYFGKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-nitropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2973559.png)

![1-[3-(4-Morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2973561.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)